- A facile chemo and regioselective reductive opening of 1,2-epoxides via free radical reactionTetrahedron Letters, 1988, 29(7), 819-22,
Cas no 90435-23-7 (Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester)

90435-23-7 structure
Produktname:Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
- tert-butyl 3-hydroxybutanoate
- 1,1-Dimethylethyl 3-hydroxybutanoate (ACI)
- Butyric acid, 3-hydroxy-, tert-butyl ester (7CI)
- tert-Butyl 3-hydroxybutyrate
- 3-Hydroxy-butyric acid tert-butyl ester;t-Butyl-3-hydroxybutanoate
- t-butyl-3-hydroxybutanoate
- AKOS032947514
- 90435-23-7
- BCP34077
- 3-hydroxy-butyric acid tert-butyl ester
- DTXSID50338002
- PKPVFILAHLKSNJ-UHFFFAOYSA-N
- AT12506
- SB44519
- DA-01282
- EN300-6482901
- tert-Butyl 3-hydroxybutanoate #
- CS-0372996
- Z1509059098
- 3-Hydroxybutyric acid, t-butyl ester
- SCHEMBL1260631
-
- Inchi: 1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3
- InChI-Schlüssel: PKPVFILAHLKSNJ-UHFFFAOYSA-N
- Lächelt: O=C(CC(C)O)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 160.109944368g/mol
- Monoisotopenmasse: 160.109944368g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 4
- Komplexität: 135
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topologische Polaroberfläche: 46.5Ų
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6482901-0.5g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 0.5g |
$218.0 | 2023-07-10 | |
Enamine | EN300-6482901-1.0g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 1.0g |
$314.0 | 2023-07-10 | |
Enamine | EN300-6482901-2.5g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 2.5g |
$614.0 | 2023-07-10 | |
Enamine | EN300-6482901-0.25g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 0.25g |
$116.0 | 2023-07-10 | |
Enamine | EN300-6482901-0.1g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 0.1g |
$83.0 | 2023-07-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1443666-10g |
tert-Butyl 3-hydroxybutanoate |
90435-23-7 | 98% | 10g |
¥13052.00 | 2024-04-26 | |
A2B Chem LLC | AH98855-5g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 5g |
$991.00 | 2024-05-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS6823-250mg |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 250mg |
¥1174.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS6823-1g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 1g |
¥2354.0 | 2024-04-16 | |
Aaron | AR00H58Z-1g |
tert-Butyl 3-hydroxybutanoate |
90435-23-7 | 98% | 1g |
$238.00 | 2025-02-13 |
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Azobisisobutyronitrile , Tributylstannane , Sodium iodide Solvents: 1,2-Dimethoxyethane
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide , Water ; 1 d, 30 °C
Referenz
- Asymmetric reduction of a ketone by knockout mutants of a cyanobacteriumJournal of Molecular Catalysis B: Enzymatic, 2009, 60(1-2), 93-95,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrogen Solvents: Methanol , Water ; 5 - 50 atm, 50 °C → 100 °C
Referenz
- 2,2-Biphospholane-1,1-bis(1,1-dimethylethyl)-(1S,1S,2R,2R)-(9CI)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), (η6-benzene)chloro[1,1′-(2,2,2′,2′-tetramethyl[4,4′-bi-1,3-benzod… Solvents: Ethanol ; 8 h, 20 bar, 70 °C
Referenz
- Ru-Catalyzed Asymmetric Hydrogenation of 3-Oxoglutaric Acid Derivatives via Solvent-Assisted Pinpoint Recognition of Carbonyls in Close Chemical PropinquityOrganic Letters, 2011, 13(15), 3876-3879,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium , (4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[bis(1,3-benzodioxol-5-yl)phosphine] Solvents: Ethanol , Dichloromethane ; 1 h, 50 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ; 30 atm, 65 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ; 30 atm, 65 °C
Referenz
- Synthesis of a bulky and electron-rich derivative of SEGPhos and its application in Ru-catalyzed enantioselective hydrogenation of β-keto estersJournal of Organic Chemistry, 2005, 70(3), 1070-1072,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium , Phosphine, [(4S)-4,4′′-bispiro[1,3-benzodioxole-2,1′-cyclopentane]-5,5′′-diyl]bi… , Phosphine, [(4R)-4,4′′-bispiro[1,3-benzodioxole-2,1′-cyclopentane]-5,5′′-diyl]bi… Solvents: Ethanol ; 20 h, 30 atm, 65 °C
Referenz
- Chiral biphosphine ligands for the Ru-catalyzed enantioselective hydrogenation of β-ketoestersTetrahedron: Asymmetry, 2004, 15(14), 2185-2188,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Catalysts: Samarium Solvents: Tetrahydrofuran
1.2 Solvents: Hexane , Ethyl acetate
1.2 Solvents: Hexane , Ethyl acetate
Referenz
- Reduction and Coupling Reactions of Carbonyl Compounds Using Samarium Metal in Aqueous MediaJournal of Organic Chemistry, 2001, 66(1), 330-333,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Referenz
- 4-Amino-2-alkyl-butyramides as small molecule CCR2 antagonists with favorable pharmacokinetic propertiesBioorganic & Medicinal Chemistry Letters, 2006, 16(18), 4715-4722,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride ; 0 °C → rt
Referenz
- Biocatalytic deracemization of aliphatic β-hydroxy esters: Improving the enantioselectivity by optimization of reaction parametersJournal of Industrial Microbiology & Biotechnology, 2015, 42(2), 173-180,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Diethylzinc , N,N′-Bis[(1R)-1-phenylethyl]-1,2-ethanediamine Solvents: Methanol , Toluene ; 8 h, rt
Referenz
- [Zinc-diamine]-catalyzed hydrosilylation of ketones in methanol. New developments and mechanistic insightsAdvanced Synthesis & Catalysis, 2005, 347, 289-302,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium , Phosphine, [(1R)-6,6′-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy][1,1′-biphenyl]-… Solvents: Dimethylformamide ; 10 min, 100 °C
1.2 Reagents: Hydrogen Solvents: Ethanol , Dichloromethane ; 24 h, 40 atm, 60 °C
1.2 Reagents: Hydrogen Solvents: Ethanol , Dichloromethane ; 24 h, 40 atm, 60 °C
Referenz
- Dendritic BIPHEP: Synthesis and application in asymmetric hydrogenation of β-keto estersJournal of Molecular Catalysis A: Chemical, 2006, 244(1-2), 118-123,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Ruthenium, (η6-benzene)[(3R)-4,4′-bis[bis(4-methoxyphenyl)phosphino]-2,2′,6,6′-t… Solvents: Ethanol ; 1 h, 4.5 MPa, 80 °C; 80 °C → rt
Referenz
- Synthesis of a new bipyridyl diphosphine ligand and its application to asymmetric hydrogenation of β-keto estersYouji Huaxue, 2008, 28(10), 1724-1728,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol
Referenz
- Asymmetric carbonyl reductions with microbial ketoreductasesAdvanced Synthesis & Catalysis, 2008, 350, 2322-2328,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Catalysts: Benzenemethanol, α-[1-(di-2-propenylamino)ethyl]-, [S-(R*,S*)]-
Referenz
- (1R,2S)-N-Methylephedrinee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(3R)-4,4′-bis(diphenylphosphino-κP)-2,2′,6,6′-tetramethoxy-3,3′-bipy… Solvents: Methanol , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 20 h, 1000 psi, rt
Referenz
- Ruthenium catalyzed asymmetric hydrogenation of α- and β-keto esters in ionic liquids using chiral P-Phos ligandCanadian Journal of Chemistry, 2005, 83(6-7), 903-908,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium Solvents: Ethanol ; 20 h, 4 MPa, 60 °C
Referenz
- Asymmetric hydrogenation β-ketoesters catalyzed by Ru complex with para-alkoxy substituted MeO-BIPHEP type diphosphine ligandsCuihua Xuebao, 2010, 31(2), 191-194,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(3R)-4,4′-bis(diphenylphosphino-κP)-2,2′,6,6′-tetramethoxy-3,3′-bipy… Solvents: Methanol , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 20 h, 1000 psi, rt
Referenz
- Ruthenium catalyzed asymmetric hydrogenation of α- and β-ketoesters in room temperature ionic liquids using chiral P-Phos ligandACS Symposium Series, 2007, 950, 224-234,
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Raw materials
- Tert-butyl acetoacetate
- Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-
- OXIRANEACETIC ACID, 1,1-DIMETHYLETHYL ESTER
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Preparation Products
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Verwandte Literatur
-
Jerry R. Mohrig,David G. Alberg,Craig H. Cartwright,Mary Kay H. Pflum,Jeffrey S. Aldrich,J. Kyle Anderson,Shelby R. Anderson,Ryan L. Fimmen,Amy K. Snover Org. Biomol. Chem. 2008 6 1641
-
Wen Shang,Magali B. Hickey,Volker Enkelmann,Barry B. Snider,Bruce M. Foxman CrystEngComm 2011 13 4339
-
Magali B. Hickey,Roxana F. Schlam,Chengyun Guo,Tae H. Cho,Barry B. Snider,Bruce M. Foxman CrystEngComm 2011 13 3146
90435-23-7 (Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester) Verwandte Produkte
- 29435-48-1(Butanoic acid,3-hydroxy-, (3R)-, homopolymer)
- 18267-36-2(Ethyl 3-hydroxy-3-methylbutanoate)
- 21188-61-4(Ethyl 3-acetoxyhexanoate)
- 1225226-71-0(4-(2-methyloxiran-2-yl)pyrimidine)
- 894062-00-1(2-{6-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-N-(3-fluorophenyl)acetamide)
- 2680800-19-3(benzyl N-[(1s,3s)-3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate)
- 1352513-80-4(4-Methyl-1-propyl-1,2,3,4,5,6-hexahydro-1H-[2,3]bipyridinyl-6-one)
- 1806676-25-4(1-Bromo-1-(3-(difluoromethyl)-5-methoxyphenyl)propan-2-one)
- 1806021-77-1(6-Amino-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde)
- 2248312-83-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(pyridin-2-yl)piperazin-1-yl]acetate)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:90435-23-7)Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester

Reinheit:99%
Menge:1g
Preis ($):253.0